3-Amino-2-bromo-6-chloroisonicotinic acid
Overview
Description
3-Amino-2-bromo-6-chloroisonicotinic acid is a chemical compound with the molecular formula C6H4BrClN2O2 It is characterized by the presence of amino, bromo, and chloro substituents on an isonicotinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-bromo-6-chloroisonicotinic acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of isonicotinic acid, followed by the introduction of an amino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The process might include steps such as recrystallization and purification using chromatography techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-bromo-6-chloroisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo and chloro substituents can be reduced under specific conditions.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized isonicotinic acids.
Scientific Research Applications
3-Amino-2-bromo-6-chloroisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-2-bromo-6-chloroisonicotinic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-bromoisonicotinic acid
- 3-Amino-6-chloroisonicotinic acid
- 2-Bromo-6-chloroisonicotinic acid
Uniqueness
3-Amino-2-bromo-6-chloroisonicotinic acid is unique due to the specific combination of amino, bromo, and chloro substituents on the isonicotinic acid backbone. This unique substitution pattern can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-amino-2-bromo-6-chloropyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c7-5-4(9)2(6(11)12)1-3(8)10-5/h1H,9H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLTYWONLBZWGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Br)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073182-69-0 | |
Record name | 3-amino-2-bromo-6-chloropyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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